Duplex Thermal Stability Increase per LNA Modification vs. DNA
Incorporation of LNA monomers into oligonucleotides dramatically increases duplex stability. The seminal 1998 paper by Koshkin et al. reports an unprecedented increase in thermal denaturation temperature (Tm) of +3 to +8 °C per modification against both DNA and RNA targets [1]. A later review table compiles data from multiple studies and cites an LNA modification Tm range of +1.5 to +9.1 °C per nucleotide, in contrast to phosphorothioate (PS) modifications, which only increase Tm by +0.45 to +1 °C [2]. This makes DMT-locMeC(bz) a component of LNA chemistry that delivers the highest known affinity gain among commercially available nucleic acid modifications based on Watson-Crick base pairing.
| Evidence Dimension | Change in melting temperature (ΔTm) per nucleotide modification |
|---|---|
| Target Compound Data | +3 to +8 °C per LNA modification (Koshkin et al., 1998); +1.5 to +9.1 °C per LNA modification (collated range, 2022 review) |
| Comparator Or Baseline | Unmodified DNA reference duplex (ΔTm = 0 °C baseline); Phosphorothioate (PS) modification: +0.45 to +1 °C per nucleotide |
| Quantified Difference | LNA modifications provide an affinity increase at least 3-fold that of the widely used PS backbone modification, and up to 8 °C more per site. |
| Conditions | Mixed sequence oligonucleotides; measured by UV-melting experiments in medium salt conditions; target strands both DNA and RNA. |
Why This Matters
A higher Tm per modification allows for shorter oligonucleotides while maintaining target affinity, reducing synthesis costs and improving specificity in multiplex assays.
- [1] Koshkin, A. A.; Singh, S. K.; Nielsen, P.; Rajwanshi, V. K.; Kumar, R.; Meldgaard, M.; Olsen, C. E.; Wengel, J. LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition. Tetrahedron 1998, 54 (14), 3607–3630. View Source
- [2] PMC Table 1: Pharmaceutics 2022, 14(8), 1708. Comparison of oligonucleotide modifications. View Source
